molecular formula C13H12O5 B12882011 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid

Cat. No.: B12882011
M. Wt: 248.23 g/mol
InChI Key: RCLNIDLNWDRURJ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid is a chemical compound with the molecular formula C₁₃H₁₂O₅ It is a member of the aromatic heterocycles family, specifically containing a phthalide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid typically involves the reaction of 5-methylphthalide with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid
  • 4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid

Uniqueness

4-(5-Methyl-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)butanoic acid is unique due to its specific substitution pattern on the phthalide ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-(5-methyl-1,3-dioxo-2-benzofuran-4-yl)butanoic acid

InChI

InChI=1S/C13H12O5/c1-7-5-6-9-11(13(17)18-12(9)16)8(7)3-2-4-10(14)15/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

RCLNIDLNWDRURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)OC2=O)CCCC(=O)O

Origin of Product

United States

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